O-Ethylhydroxylamine
Overview
Description
O-Ethylhydroxylamine is a chemical compound with the empirical formula C2H7NO . It is a solid substance with a molecular weight of 61.08 . The hydrochloride form of O-Ethylhydroxylamine is a white to pale yellow crystalline powder .
Synthesis Analysis
There are several methods to synthesize O-Ethylhydroxylamine. Two common methods include the reaction of acetaldehyde with ammonia and the reduction reaction of nitroethanol with ammonia .Molecular Structure Analysis
The molecular structure of O-Ethylhydroxylamine consists of carbon ©, hydrogen (H), nitrogen (N), and oxygen (O) atoms . The SMILES string representation of this compound is CCON .Chemical Reactions Analysis
O-Ethylhydroxylamine can participate in various chemical reactions. For instance, it can undergo a Pd-catalyzed O-arylation with aryl chlorides, bromides, and iodides, offering short reaction times and broad substrate scope .Physical And Chemical Properties Analysis
O-Ethylhydroxylamine has a molecular weight of 61.08 . The hydrochloride form of O-Ethylhydroxylamine has a melting point of 130-133 °C . It is a solid substance .Scientific Research Applications
- O-Ethylhydroxylamine is employed in the analysis of α-hydroxycarbonyl compounds. These compounds contain a carbonyl group (C=O) adjacent to a hydroxyl group (OH). By reacting with O-Ethylhydroxylamine, researchers can identify and quantify these compounds, which play essential roles in biochemistry, organic synthesis, and pharmaceutical research .
- Biflorin is a natural product with potential therapeutic properties. Researchers have used O-Ethylhydroxylamine in the synthesis of biflorin derivatives. These modified compounds may exhibit improved bioactivity or altered pharmacokinetic profiles, making them valuable targets for drug development .
- O-Ethylhydroxylamine possesses antioxidant properties. Scientists investigate its ability to scavenge free radicals and protect cells from oxidative damage. Understanding its antioxidant mechanisms can contribute to the development of novel antioxidants for health and disease prevention .
- O-Ethylhydroxylamine forms complexes with metal ions. Researchers explore its coordination behavior, stability constants, and ligand properties. These studies aid in designing metal-based catalysts, sensors, and materials for diverse applications .
- O-Ethylhydroxylamine can release nitric oxide (NO) under specific conditions. NO plays crucial roles in cardiovascular health, neurotransmission, and immune responses. Investigating its controlled release from O-Ethylhydroxylamine contributes to understanding NO-related processes .
- Researchers utilize O-Ethylhydroxylamine as a reagent for bioconjugation. It can modify biomolecules (e.g., proteins, peptides, and nucleic acids) by reacting with functional groups. This enables site-specific labeling, protein engineering, and drug delivery applications .
Determination of α-Hydroxycarbonyl Compounds
Preparation of Biflorin Derivatives
Antioxidant Studies
Metal Complexation and Coordination Chemistry
Nitric Oxide (NO) Donor
Chemical Biology and Bioconjugation
Safety and Hazards
O-Ethylhydroxylamine is classified as a hazardous substance. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .
Future Directions
O-Ethylhydroxylamine has potential applications in various fields. For instance, it can be used as a derivatization reagent in the simultaneous quantitative analysis of seven steroid hormones in human saliva . It is also used as a reducing agent, deoxygenating agent, and buffer in organic synthesis .
Relevant Papers One relevant paper titled “Simultaneous quantitative analysis of seven steroid hormones in human saliva: A novel method based on O-ethylhydroxylamine hydrochloride as derivatization reagent” discusses the use of O-Ethylhydroxylamine as a derivatization reagent in the analysis of steroid hormones in human saliva .
Mechanism of Action
Target of Action
O-Ethylhydroxylamine primarily targets organic compounds, particularly aldehydes and ketones . It serves as a nucleophile in various chemical transformations .
Mode of Action
O-Ethylhydroxylamine interacts with its targets through a process known as nucleophilic addition. In this process, the nitrogen atom in O-Ethylhydroxylamine acts as a nucleophile, attacking the electrophilic carbon atom in the carbonyl group of aldehydes and ketones . This interaction results in the formation of an intermediate compound, which then undergoes dehydration to form an oxime .
Biochemical Pathways
The primary biochemical pathway affected by O-Ethylhydroxylamine is the formation of oximes. Oximes are compounds that contain a C=N-OH functional group. They are formed when O-Ethylhydroxylamine reacts with aldehydes or ketones . The formation of oximes is an important reaction in organic chemistry, as oximes can be used as protective groups for carbonyl compounds or as intermediates in the synthesis of other compounds .
Result of Action
The primary molecular effect of O-Ethylhydroxylamine’s action is the transformation of carbonyl compounds into oximes . This transformation can have various downstream effects depending on the specific context in which it occurs. For example, in the context of organic synthesis, the formation of oximes can be a useful step in the synthesis of other compounds .
Action Environment
The action, efficacy, and stability of O-Ethylhydroxylamine can be influenced by various environmental factors. For example, the pH of the environment can affect the reactivity of O-Ethylhydroxylamine . Additionally, the presence of other reactive compounds can influence the course of the reaction . The temperature and solvent used can also have significant effects on the reaction .
properties
IUPAC Name |
O-ethylhydroxylamine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H7NO/c1-2-4-3/h2-3H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQFWNELGMODZGC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCON | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H7NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3073216 | |
Record name | Hydroxylamine, O-ethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3073216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
61.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
O-Ethylhydroxylamine | |
CAS RN |
624-86-2 | |
Record name | Ethoxyamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=624-86-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hydroxylamine, O-ethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000624862 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hydroxylamine, O-ethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3073216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | O-ethylhydroxylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.389 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Hydroxylamine, O-ethyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.511 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does O-Ethylhydroxylamine interact with its targets, and what are the downstream effects?
A1: O-Ethylhydroxylamine is known to react with aldehydes and ketones, forming oximes. This property makes it particularly useful in biochemical research. For instance, it reacts with retinal, the light-sensitive molecule in rhodopsin, to form retinal O-ethyloxime. [] This reaction helps in studying rhodopsin activation and decay mechanisms. [] O-Ethylhydroxylamine can also be used to trap free 11-cis-retinaldehyde generated during the visual cycle. []
Q2: What is the structural characterization of O-Ethylhydroxylamine?
A2: * Molecular Formula: C2H7NO* Molecular Weight: 61.08 g/molWhile spectroscopic data wasn't explicitly provided in the provided research, O-Ethylhydroxylamine can be characterized using techniques like NMR spectroscopy and FTIR.
Q3: Can you describe a specific application of O-Ethylhydroxylamine in analytical chemistry?
A3: O-Ethylhydroxylamine is used as a derivatizing agent in analytical techniques like LC-MS/MS. [] It reacts with steroid hormones to enhance their ionization efficiency, allowing for more sensitive and reliable quantification in biological samples like saliva. [] This method has proven effective for hormones like progesterone, testosterone, and dehydroepiandrosterone. []
Q4: Are there any studies on the potential toxicity of O-Ethylhydroxylamine?
A4: Yes, a study using zebrafish as a model organism investigated the teratogenic potential of O-Ethylhydroxylamine hydrochloride. [] The research found that exposure to the compound led to cardiovascular malformations in zebrafish embryos, suggesting potential developmental toxicity. [] This finding highlights the importance of careful handling and further research into the safety profile of O-Ethylhydroxylamine.
Q5: What are the potential applications of O-Ethylhydroxylamine in synthetic chemistry?
A5: O-Ethylhydroxylamine plays a crucial role in synthesizing valuable organic compounds. It's a key reagent in converting nitroolefins into 1,2-diamines, important building blocks for pharmaceuticals and other complex molecules. [] This reaction proceeds through a Michael addition followed by reduction, showcasing the versatility of O-Ethylhydroxylamine in organic synthesis. []
Q6: Has O-Ethylhydroxylamine been identified in any natural sources?
A6: Interestingly, a GC-MS analysis of the methanolic extract of Mimosa pudica leaves revealed the presence of O-Ethylhydroxylamine among other phytochemicals. [] This finding suggests its potential occurrence in natural sources and warrants further investigation into its biological significance in plants.
Q7: Are there any known limitations or challenges associated with using O-Ethylhydroxylamine?
A7: While O-Ethylhydroxylamine offers several benefits, a study on its use in dynamic combinatorial libraries highlighted the slow reaction rate of imine exchange in O-aryl oximes. [] The reaction was found to be independent of O-aryloxyamine concentration and pH, suggesting a rate-limiting hydration step of the oxime. [] This limitation emphasizes the need for optimizing reaction conditions or exploring alternative strategies for specific applications.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.